1-Dodecanol, 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodo-
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Overview
Description
1-Dodecanol, 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodo- is a fluorinated alcohol compound. It is characterized by the presence of a long carbon chain with multiple fluorine atoms and an iodine atom. This compound is of interest due to its unique chemical properties, which include high hydrophobicity and reactivity due to the presence of fluorine and iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dodecanol, 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodo- can be synthesized through a multi-step process involving the introduction of fluorine and iodine atoms into the dodecanol structure. One common method involves the fluorination of dodecanol followed by iodination. The reaction conditions typically require the use of fluorinating agents such as sulfur tetrafluoride and iodinating agents like iodine monochloride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and solvents that can withstand the harsh conditions of fluorination and iodination is also crucial in the industrial setting .
Chemical Reactions Analysis
Types of Reactions
1-Dodecanol, 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate conditions.
Major Products
Oxidation: Produces fluorinated aldehydes and carboxylic acids.
Reduction: Yields the parent alcohol or other reduced derivatives.
Substitution: Results in the formation of various substituted fluorinated compounds.
Scientific Research Applications
1-Dodecanol, 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high hydrophobicity and chemical resistance
Mechanism of Action
The mechanism of action of 1-Dodecanol, 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodo- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their behavior and reactivity. The pathways involved may include the formation of hydrogen bonds, van der Waals interactions, and covalent modifications .
Comparison with Similar Compounds
Similar Compounds
1-Dodecanol: A non-fluorinated analog with similar carbon chain length but lacking the unique properties imparted by fluorine and iodine atoms.
1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-: Another fluorinated dodecanol with a different fluorination pattern.
Uniqueness
1-Dodecanol, 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodo- is unique due to its specific pattern of fluorination and the presence of an iodine atom. This combination imparts distinct chemical properties such as high hydrophobicity, reactivity, and potential for unique interactions with other molecules .
Properties
IUPAC Name |
7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodododecan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F13IO/c13-7(14,5-6(26)3-1-2-4-27)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h6,27H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBTZWGXQAMLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450691 |
Source
|
Record name | 1-Dodecanol, 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177722-97-3 |
Source
|
Record name | 1-Dodecanol, 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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